3-(Benzyloxy)-5-bromophenol
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Overview
Description
3-(Benzyloxy)-5-bromophenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a bromine atom at the 5th position and a benzyloxy group at the 3rd position on the phenol ring
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
It is known that benzyloxy compounds can undergo reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially lead to changes in the target molecules, thereby influencing their function.
Biochemical Pathways
Similar compounds have been implicated in various metabolic pathways
Result of Action
Based on the reactions that benzyloxy compounds can undergo at the benzylic position, it is possible that 3-(benzyloxy)-5-bromophenol could induce changes in the structure and function of its target molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-5-bromophenol typically involves the bromination of 3-hydroxybenzyl alcohol followed by the protection of the hydroxyl group with a benzyl group. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the protection step can be achieved using benzyl chloride in the presence of a base such as sodium hydroxide .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
3-(Benzyloxy)-5-bromophenol undergoes various types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The bromine atom can be reduced to form the corresponding phenol.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Quinones
Reduction: Phenols
Substitution: Aminophenols or thiophenols
Scientific Research Applications
3-(Benzyloxy)-5-bromophenol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 3-(Benzyloxy)-4-bromophenol
- 3-(Benzyloxy)-2-bromophenol
- 3-(Benzyloxy)-5-chlorophenol
Uniqueness
3-(Benzyloxy)-5-bromophenol is unique due to the specific positioning of the bromine and benzyloxy groups, which can influence its reactivity and binding properties. Compared to its analogs, it may exhibit different chemical and biological activities, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-bromo-5-phenylmethoxyphenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrO2/c14-11-6-12(15)8-13(7-11)16-9-10-4-2-1-3-5-10/h1-8,15H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJHMVGAKBNERSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=CC(=C2)O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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